molecular formula C9H19ClN2O B3107157 N-Methyl-3-(3-piperidinyl)propanamide hydrochloride CAS No. 1609403-81-7

N-Methyl-3-(3-piperidinyl)propanamide hydrochloride

Cat. No. B3107157
CAS RN: 1609403-81-7
M. Wt: 206.71
InChI Key: RANSRYRYEJTXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-3-(3-piperidinyl)propanamide hydrochloride” is a chemical compound with the molecular formula C9H18N2O . It is also known as "3-Piperidinepropanamide, N-methyl-" . The compound is related to the class of organic compounds known as primary carboxylic acid amides .

Scientific Research Applications

Chemistry and Pharmacology

  • Chemical Structure and Biological Activity: The compound belongs to a class of chemicals that have been studied for their unique chemical structures and pharmacological effects. One significant area of interest is the exploration of stereochemistry and its impact on biological activity. Researchers have investigated analogs and stereoisomers of related compounds, focusing on their binding affinities, potency, efficacy, and intrinsic efficacy at receptor sites (Brine et al., 1997).

Drug Metabolism and Interaction Studies

  • Cytochrome P450 Enzyme Inhibition: Understanding the selectivity of chemical inhibitors for various cytochrome P450 isoforms in human liver microsomes is crucial for predicting drug-drug interactions. This research provides valuable information for the development of safer and more effective medications by minimizing adverse interactions (Khojasteh et al., 2011).

Neurological Applications

  • Neurobiology of Phencyclidine Analogues: Research into the neurobiological effects of phencyclidine (a chemical relative) and its analogs, including N-Methyl-3-(3-piperidinyl)propanamide hydrochloride, contributes to our understanding of their unusual spectrum of pharmacological activity. This information is vital for developing new therapeutics targeting the central nervous system, particularly in the context of diseases like schizophrenia and other conditions involving neurotransmitter dysregulation (Domino, 1964).

Transdermal Applications

  • Transdermal Delivery Systems: The study of cutaneous adverse effects and the pharmacokinetics of transdermal delivery systems for potent opioids and their analogs sheds light on the potential of this compound in developing new transdermal therapeutic systems. This research informs the optimization of drug delivery methods that could provide continuous systemic delivery while minimizing skin irritation and other local adverse effects (Hostynek & Maibach, 2010).

properties

IUPAC Name

N-methyl-3-piperidin-3-ylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-10-9(12)5-4-8-3-2-6-11-7-8;/h8,11H,2-7H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANSRYRYEJTXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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